ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

Description

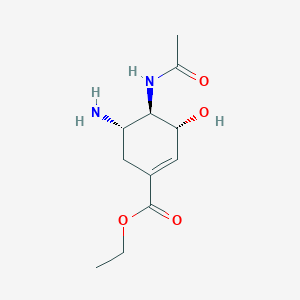

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is a cyclohexene derivative with three chiral centers and critical functional groups: an acetamido group at position 4, an amino group at position 5, and a hydroxy group at position 3. This compound is structurally related to oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza. Unlike oseltamivir phosphate, which has a 1-ethylpropoxy group at position 3, this compound features a hydroxyl group, significantly altering its physicochemical and pharmacological properties .

Properties

Molecular Formula |

C11H18N2O4 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1 |

InChI Key |

ZMPNPIVRPAPPQU-IVZWLZJFSA-N |

Isomeric SMILES |

CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)O |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable cyclohexene derivative.

Functional Group Introduction:

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the acetamido group, converting it into a simpler amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of simpler amines

Substitution: Formation of substituted cyclohexene derivatives

Scientific Research Applications

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with key analogs, focusing on stereochemistry, substituents, and biological relevance.

Substituent Variations at Position 3

Key Observations :

Functional Group Modifications

Amino Group Derivatives

Key Observations :

- Guanidino substitutions at position 5 significantly enhance antiviral activity by mimicking the transition state of sialic acid hydrolysis .

Salt and Prodrug Forms

Key Observations :

- Salt forms (e.g., phosphate, ethoxysuccinate) address solubility limitations of the base compound, critical for drug delivery .

Biological Activity

Chemical Structure and Properties

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is characterized by a cyclohexene ring with several functional groups that contribute to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

- Mechanistic Insights : Apoptosis assays indicated that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

- Oxidative Stress Reduction : In models of neurodegeneration, this compound reduced markers of oxidative stress and improved neuronal survival.

- Case Study : A study involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and pain.

Q & A

Q. What are the key methodological steps for synthesizing ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate?

The synthesis employs ring-closing metathesis (RCM) and diastereoselective Grignard reactions as critical steps. Starting from L-serine (avoiding shikimic or quinic acid), RCM forms the cyclohexene scaffold, while Grignard reactions introduce stereochemical control. Reaction optimization includes solvent selection (e.g., dichloromethane) and temperature gradients to enhance yield and selectivity. Post-synthesis purification via column chromatography ensures enantiomeric purity .

Q. How can the stereochemical configuration of this compound be validated experimentally?

2D NMR techniques (COSY, NOESY) and X-ray crystallography are essential. NOESY correlations confirm spatial proximity of protons (e.g., hydroxy and acetamido groups), while X-ray diffraction resolves absolute configurations, as demonstrated in analogous cyclohexene derivatives .

Q. What safety protocols must be prioritized during handling and storage?

- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation.

- Emergency : For spills, neutralize with inert absorbents; for exposure, rinse eyes/skin with water for 15+ minutes .

Advanced Research Questions

Q. How do polymorphic forms (crystalline vs. amorphous) impact bioavailability in antiviral applications?

The amorphous form , prepared by solvent evaporation (e.g., dichloromethane or ethyl acetate), exhibits enhanced solubility but lower stability. Crystalline Form B (from controlled crystallization) offers better thermal stability, critical for long-term storage. Polymorph selection depends on pharmacokinetic goals, validated via DSC and PXRD .

Q. What analytical methods resolve discrepancies in diastereoselectivity data during synthesis?

Q. How can fluorinated analogs improve neuraminidase inhibitory activity?

Fluorine substitution at the acetamido group (e.g., 1.1–1.6 derivatives ) enhances binding to viral neuraminidase’s hydrophobic pockets. SAR studies involve:

- In vitro IC50 assays using H1N1 strains.

- Molecular docking to assess hydrogen bonding and steric effects. Fluorinated analogs show 3–5× higher potency than non-fluorinated counterparts .

Q. What strategies mitigate low yields in diastereoselective Grignard reactions?

- Catalyst optimization : Use chiral ligands (e.g., BINOL) to enhance enantiomeric excess.

- Temperature control : Maintain −20°C to suppress competing pathways.

- Solvent polarity : Tetrahydrofuran (THF) improves reagent solubility and transition-state stabilization .

Q. How should researchers validate purity and stability under varying storage conditions?

- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed acetamido groups) at 40°C/75% RH.

- Forced degradation : Expose to UV light, acidic/basic conditions to identify vulnerable functional groups.

- Karl Fischer titration : Quantify water content to correlate with hygroscopicity-driven instability .

Contradictions and Mitigations

Q. How are conflicting reports on solvent compatibility addressed in polymorph screening?

Discrepancies arise from solvent polarity effects on nucleation. A high-throughput screening approach using 96-well plates with varied solvent mixtures (e.g., ethanol/water gradients) identifies optimal crystallization conditions. Dynamic light scattering (DLS) monitors particle size distribution to avoid amorphous byproducts .

Q. What methodologies reconcile differences in reported cytotoxic thresholds?

Disparate cytotoxicity data (e.g., EC50 values) often stem from cell-line variability. Standardize assays using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.